Cas no 401-53-6 (2-amino-4-fluorobutanoic acid)

2-Amino-4-fluorobutanoic acid is a fluorinated derivative of the non-proteinogenic amino acid 4-aminobutanoic acid (GABA). The incorporation of a fluorine atom at the γ-position introduces unique electronic and steric properties, making it a valuable building block in medicinal chemistry and biochemical research. Its structural modification enhances metabolic stability and binding affinity in peptide-based drug design. The compound is particularly useful for studying enzyme-substrate interactions, receptor modulation, and as a precursor for fluorinated analogs of bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Its utility spans from probing biological mechanisms to developing novel therapeutics with improved pharmacokinetic profiles.
2-amino-4-fluorobutanoic acid structure
2-amino-4-fluorobutanoic acid structure
Product Name:2-amino-4-fluorobutanoic acid
CAS No:401-53-6
MF:C4H8FNO2
MW:121.110224723816
CID:1512326
PubChem ID:19751625
Update Time:2025-06-14

2-amino-4-fluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-amino-4-fluoro-
    • 2-AMINO-4-FLUORO-BUTANOIC ACID
    • 2-amino-4-fluorobutanoic acid
    • AKOS017515781
    • SCHEMBL297258
    • 401-53-6
    • EN300-170828
    • 2-amino-4-fluorobutanoicacid
    • Inchi: 1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)
    • InChI Key: LJYFXGDRJCHELF-UHFFFAOYSA-N
    • SMILES: FCCC(C(=O)O)N

Computed Properties

  • Exact Mass: 121.05394
  • Monoisotopic Mass: 121.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 86.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _3.4
  • Topological Polar Surface Area: 63.3A^2

Experimental Properties

  • PSA: 63.32

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Additional information on 2-amino-4-fluorobutanoic acid

Recent Advances in the Study of 2-Amino-4-fluorobutanoic Acid (CAS 401-53-6)

2-Amino-4-fluorobutanoic acid (CAS 401-53-6) is a fluorinated amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and incorporation into peptide-based therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its role in drug development and biochemical research.

One of the key areas of interest is the synthetic methodology for 2-amino-4-fluorobutanoic acid. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient enantioselective synthesis route using asymmetric hydrogenation of fluorinated enamines. This method offers high yields and excellent enantiomeric excess, making it suitable for large-scale production. The study also explored the compound's stability under various physiological conditions, which is critical for its potential use in pharmaceuticals.

In terms of biological activity, recent research has investigated the incorporation of 2-amino-4-fluorobutanoic acid into peptide chains to modulate their properties. A 2024 paper in ACS Chemical Biology reported that fluorination at the 4-position significantly enhances the metabolic stability of peptides while maintaining their binding affinity to target proteins. This makes the compound a valuable building block for the development of peptide-based drugs with improved pharmacokinetic profiles.

Another promising application of 2-amino-4-fluorobutanoic acid is in the field of positron emission tomography (PET) imaging. A study published in Nuclear Medicine and Biology in early 2024 described the synthesis of a fluorine-18 labeled derivative of the compound for use as a PET tracer. Preliminary results showed high specificity for tumor cells, suggesting its potential as a diagnostic tool in oncology.

Despite these advances, challenges remain in the widespread application of 2-amino-4-fluorobutanoic acid. Current research is addressing issues related to its cellular uptake and potential toxicity at higher concentrations. Ongoing studies are also exploring its use in combination with other modified amino acids to create novel therapeutic agents with enhanced properties.

In conclusion, 2-amino-4-fluorobutanoic acid (CAS 401-53-6) represents a versatile compound with significant potential in medicinal chemistry and drug development. The recent advances in its synthesis and application underscore its importance as a tool for creating more stable and effective therapeutic agents. Future research directions may focus on optimizing its pharmacological properties and expanding its applications in diagnostic imaging and targeted therapies.

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